molecular formula C26H22ClN3O B2837881 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-53-6

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2837881
CAS No.: 901229-53-6
M. Wt: 427.93
InChI Key: HZPHNLNOBQRXEA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound belonging to the pyrazoloquinoline family. This compound is characterized by its complex fused ring structure, which includes a pyrazole ring fused to a quinoline moiety. The presence of chlorophenyl and ethoxyphenyl groups adds to its chemical diversity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Quinoline Formation: The pyrazole intermediate is then subjected to a Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound under acidic or basic conditions to form the quinoline ring.

    Substitution Reactions: The chlorophenyl and ethoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline
  • 1-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline
  • 1-(4-Chlorophenyl)-3-(4-methylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxy, hydroxy, methyl) on the phenyl rings can significantly alter the compound’s chemical properties and biological activities.
  • Unique Features: The ethoxy group in 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O/c1-3-17-5-14-24-22(15-17)26-23(16-28-24)25(18-6-12-21(13-7-18)31-4-2)29-30(26)20-10-8-19(27)9-11-20/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPHNLNOBQRXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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